An In-depth Technical Guide to the Synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to the Synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to the Synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one
This guide provides a comprehensive technical overview for the synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The benzoxazinone scaffold is a privileged structure known for a wide range of pharmaceutical activities.[3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and the scientific rationale behind the synthetic strategy.
Strategic Approach to Synthesis
The synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one is most effectively achieved through a two-step sequence. This strategy involves the initial preparation of a key intermediate, 2-amino-4-bromophenol, followed by its condensation and cyclization with a suitable three-carbon electrophile to construct the target benzoxazinone ring system. This approach is logical as it allows for the controlled introduction of the required functionalities onto the benzene ring prior to the formation of the heterocyclic core.
Caption: Overall synthetic strategy for the target molecule.
Synthesis of the Key Intermediate: 2-Amino-4-bromophenol
The precursor, 2-amino-4-bromophenol, is a critical building block for the final cyclization step.[5] It is typically prepared by the reduction of the commercially available 4-bromo-2-nitrophenol.
Mechanistic Rationale
The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose. In this process, molecular hydrogen is activated on the surface of a metal catalyst, such as rhodium on carbon (Rh/C) or a modified Raney nickel catalyst.[1][6] The activated hydrogen then reduces the nitro group to an amino group, with water as the primary byproduct. The choice of catalyst and reaction conditions is crucial to ensure high yield and selectivity, minimizing side reactions such as debromination.[6]
Caption: Stepwise reduction of the nitro group to an amine.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Bromo-2-nitrophenol | 218.01 | 50.7 g (233 mmol) | Starting material |
| 5% Rhodium on Carbon (Rh/C) | N/A | 5.00 g | Catalyst |
| Tetrahydrofuran (THF) | 72.11 | 500 mL | Solvent |
| Hydrogen (H₂) | 2.02 | 1 atm (balloon) | Reducing agent |
| Celite® | N/A | As needed | Filtration aid |
Procedure:
-
To a solution of 4-bromo-2-nitrophenol (50.7 g, 233 mmol) in THF (500 mL) in a suitable reaction vessel, add 5% Rh/C (5.00 g).[1]
-
Purge the vessel with hydrogen gas and stir the mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a balloon) for 11 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with additional THF.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-4-bromophenol as a solid.[1]
Expected Yield and Characterization:
Synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one
The final step involves the construction of the benzoxazinone ring. This is achieved by reacting the synthesized 2-amino-4-bromophenol with a suitable electrophile, followed by intramolecular cyclization. The reaction with α-bromoisobutyryl bromide is a direct and efficient method for this transformation.
Mechanistic Rationale
The reaction proceeds in two main stages:
-
N-Acylation: The amino group of 2-amino-4-bromophenol acts as a nucleophile and attacks the electrophilic carbonyl carbon of α-bromoisobutyryl bromide. This results in the formation of an N-acylated intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the N-acylated intermediate then acts as a nucleophile, attacking the carbon atom bearing the bromine. This intramolecular Williamson ether synthesis-type reaction displaces the bromide ion and forms the six-membered oxazine ring, yielding the final product. A base is typically added to deprotonate the phenol and facilitate this cyclization step.
Caption: Acylation and subsequent intramolecular cyclization.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Notes |
| 2-Amino-4-bromophenol | 188.02 | 18.8 g (100 mmol) | Synthesized intermediate |
| α-Bromoisobutyryl bromide | 229.90 | 25.3 g (110 mmol) | Acylating and cyclizing agent |
| Pyridine | 79.10 | 150 mL | Solvent and acid scavenger |
| Dichloromethane (DCM) | 84.93 | 200 mL | Co-solvent |
| Hydrochloric acid (1 M) | 36.46 | As needed | For work-up |
| Saturated sodium bicarbonate | 84.01 | As needed | For work-up |
| Anhydrous sodium sulfate | 142.04 | As needed | Drying agent |
Procedure:
-
Dissolve 2-amino-4-bromophenol (18.8 g, 100 mmol) in a mixture of pyridine (150 mL) and dichloromethane (200 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add α-bromoisobutyryl bromide (25.3 g, 110 mmol) dropwise to the cooled solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
Expected Product Specifications:
-
Molecular Formula: C₁₀H₁₀BrNO₂[7]
-
Molecular Weight: 256.10 g/mol [7]
-
Appearance: Solid
-
Purity: ≥ 97% (as determined by analytical techniques such as HPLC and NMR)[7]
Safety and Handling
-
4-Bromo-2-nitrophenol: Handle with care, as it is a hazardous substance.
-
2-Amino-4-bromophenol: May cause skin and eye irritation, and respiratory sensitization.[8]
-
α-Bromoisobutyryl bromide: Corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Pyridine: Flammable and toxic. Use in a fume hood.
-
Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.
Conclusion
The synthesis of 7-Bromo-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one can be reliably performed via a two-step process starting from 4-bromo-2-nitrophenol. The key steps are the catalytic reduction of the nitro group to form 2-amino-4-bromophenol, followed by an N-acylation and intramolecular cyclization reaction. This guide provides a robust framework for the synthesis, grounded in established chemical principles and supported by literature precedents. Careful execution of the described protocols and adherence to safety guidelines are essential for a successful outcome.
References
- Shariat, M., et al. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent.Chemistry Central Journal. 2013;7(1):59.
- El-Hamouly, W. S., et al. Chemistry of 4H-3,1-Benzoxazin-4-ones.International Journal of Modern Organic Chemistry. 2013;2(2):81-121.
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Synthesis of Step 1. 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one. PrepChem.com. Available from: [Link]
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Shariat, M., et al. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PMC. 2013. Available from: [Link]
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Preparation method of 4-bromo-2-aminophenol. Patsnap. Available from: [Link]
- Shariat, M., et al. (PDF) One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent.
- Nefisath P., et al. Synthesis and Characterization of Benzoxazinone Derivatives.Mapana Journal of Sciences. 2018;17(2):47-51.
- Gabriele, B., et al. Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction.PMC. 2021.
- Giraud, F., et al. Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen.PubMed. 1995.
- Kovac, T., et al. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
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Khadra, A., et al. Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][8]imidazo[1,2-d][1][2]oxazepine Derivatives. Journal of the Brazilian Chemical Society. 2024.
- Al-Harmashi, A., et al. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines.PMC. 2023.
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Al-Ghorbani, M., et al. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. 2022.
- Gabriele, B., et al. (PDF) Switchable Oxidative Reactions of N -allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction.
- Kumar, A., et al. Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides.Journal of Chemical Sciences. 2020;132(1):23.
- Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications | Request PDF.
- Kumar, A., et al. Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides.Indian Academy of Sciences. 2020.
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